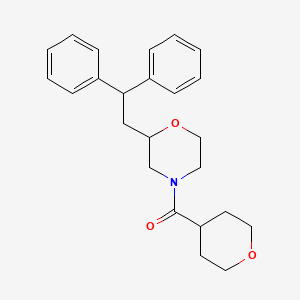
2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique chemical properties and has been studied extensively for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine is not well understood. However, studies have suggested that it may act as a modulator of certain receptors and enzymes in the body, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound may have various biochemical and physiological effects on the body. These effects include the modulation of certain receptors and enzymes, as well as the potential to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine in lab experiments is its unique chemical properties, which make it an ideal compound for studying various biological processes. However, one of the limitations of using this compound is its limited solubility in certain solvents, which may affect its bioavailability in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine. One potential direction is to further study its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to better understand its mechanism of action and the specific receptors and enzymes it may interact with in the body. Finally, more studies are needed to optimize its synthesis method and improve its bioavailability in experimental settings.
In conclusion, this compound is a unique chemical compound that has gained significant attention in the field of scientific research. It has shown potential as a therapeutic agent for various diseases and has been studied extensively for its biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, there are several future directions for its study that may lead to important breakthroughs in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine involves the condensation of 2,2-diphenylethylamine with tetrahydro-2H-pyran-4-carboxylic acid, followed by the reaction of the resulting product with morpholine. This method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
[2-(2,2-diphenylethyl)morpholin-4-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c26-24(21-11-14-27-15-12-21)25-13-16-28-22(18-25)17-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21-23H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIAPIAONQYXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCOC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102210.png)
![4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol](/img/structure/B6102215.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6102220.png)
![2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)
![{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6102241.png)
![4-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6102247.png)

![N-methyl-N-(2-phenylethyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6102267.png)
![3-[2-(4-chlorophenyl)ethyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one](/img/structure/B6102281.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B6102287.png)
![N-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6102293.png)
![6',7'-dimethoxy-2'-(2-propyn-1-yl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6102312.png)